

N-(3-oxohexanoyl)-L-homoserine lactone ChEBI classification

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Compound Focus: N-(3-Oxohexanoyl)-L-homoserine lactone

Cat. No.: S1482424

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Chemical and Physical Properties

The table below summarizes the key identifiers and physicochemical properties of **N-(3-oxohexanoyl)-L-homoserine lactone**.

Property	Description
IUPAC Name	3-oxo-N-[(3S)-2-oxotetrahydrofuran-3-yl]hexanamide [1]
Other Synonyms	3-oxo-C6-HSL, OHHL, N-(β-Ketocaproyl)-L-homoserine lactone, Vibrio fischeri Autoinducer-1 (AI-1) [1] [2] [3]
CAS Number	143537-62-6 (L-isomer); 76924-95-3 (DL-isomer) [2] [4]
Molecular Formula	C ₁₀ H ₁₅ NO ₄ [1] [2]
Molecular Weight	213.23 g/mol [1] [2] [5]
SMILES	CCCC(=O)CC(=O)N[C@H]1CCOC1=O [1]
InChI Key	YRYOXRMDHALAFL-QMMMGPBSA-N [1] [2]

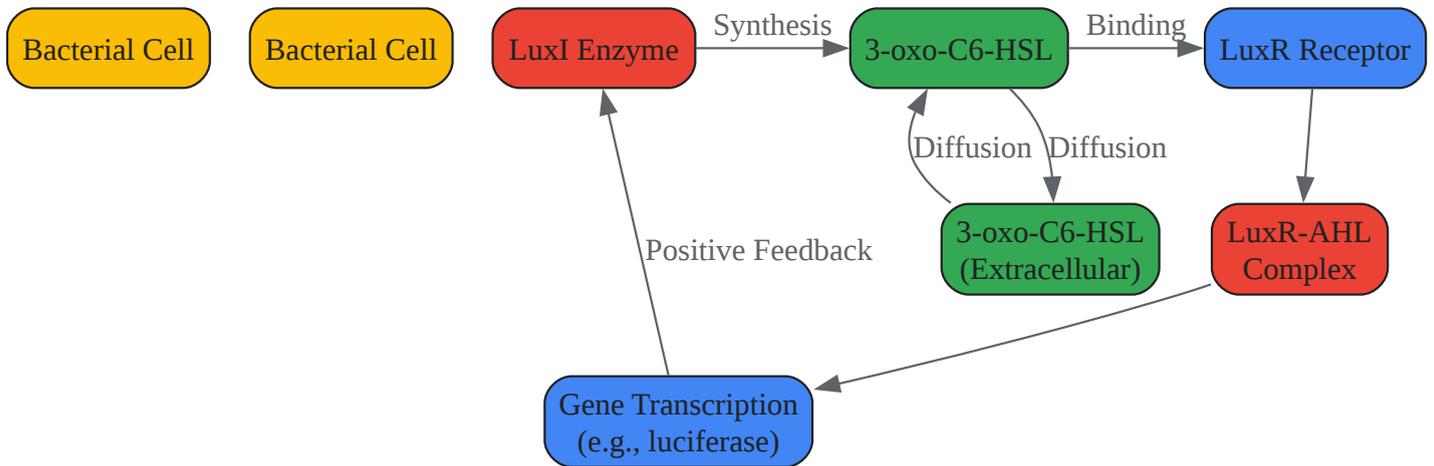
Property	Description
Purity	≥97% to 99.93% (available from commercial suppliers) [2] [5]
Appearance	White to off-white solid [2] [5] [4]
Storage	-20°C; protect from light and moisture [2] [5]

Biological Function and Role in Quorum Sensing

This molecule is a key autoinducer in the quorum sensing systems of various bacteria.

- **Core Signaling Mechanism:** In the model organism *Vibrio fischeri*, 3-oxo-C6-HSL is synthesized by the LuxI synthase enzyme [6]. The signal diffuses across the cell membrane and accumulates in the environment as cell density increases. Once a critical threshold concentration is reached, it binds to its cognate transcriptional regulator, LuxR [7] [6]. The LuxR-AHL complex then activates transcription of target genes, including those in the *luxICDABE* operon, leading to the production of light and more signal molecule in a positive feedback loop [6].
- **Specificity and Cross-Talk:** While *V. fischeri* and the plant pathogen *Erwinia carotovora* rely on 3-oxo-C6-HSL as a primary signal [6], other bacteria employ it differently. In *Pseudomonas aeruginosa*, which has a complex hierarchical quorum sensing network, the production of its own signals is regulated in a specific sequence, and 3-oxo-C6-HSL is not its native autoinducer [7] [6].
- **Agonist Activity:** In the bacterium *Erwinia carotovora*, 3-oxo-C6-HSL acts as a specific agonist for the LuxR-type transcription factor CarR, with a dissociation constant (K_d) of 1.8 μM [5]. Binding induces CarR multimerization and promotes its binding to target DNA, thereby upregulating the transcription of genes for carbapenem antibiotic biosynthesis [5].

The following diagram illustrates the core quorum sensing circuit in *Vibrio fischeri*:



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Core quorum sensing pathway with 3-oxo-C6-HSL in Vibrio fischeri.

Key Experimental Data and Protocols

Research on 3-oxo-C6-HSL involves specific biochemical and genetic methodologies to elucidate its function.

- **In Vitro Agonist Assay:** The activity of 3-oxo-C6-HSL can be confirmed through assays measuring its binding to receptor proteins like CarR. In one cited study, researchers used **limited protease digestion assays**, treating CarR protein with trypsin in the presence and absence of 25 μM 3-oxo-C6-HSL for 5 hours [5]. The result showed that the ligand significantly enhanced the protein's resistance to proteolysis, indicating stable binding and a conformational change [5]. Furthermore, using techniques like **electrophoretic mobility shift assays (EMSAs)**, it was demonstrated that 73.3 μM 3-oxo-C6-HSL induced CarR to form a high molecular weight complex with its target DNA [5].
- **Enzymatic Synthesis:** AHLs are synthesized by synthase enzymes (e.g., LuxI-type) using **S-adenosyl-L-methionine (SAM)** and an **acyl-acyl carrier protein (acyl-ACP)** as substrates [7] [8]. The crystal structure of the Esal AHL synthase revealed a catalytic core similar to N-acetyltransferases and provided insight into the mechanism of N-acylation of SAM by 3-oxo-hexanoyl-ACP [8].
- **Heterologous Production:** For studying non-standard AHLs or for large-scale production, artificial biosynthetic pathways can be engineered into a heterologous host like *E. coli*. One protocol involves:
 - **Strain Engineering:** Co-expressing a codon-optimized LuxI-type synthase (e.g., Rpal) and a suitable CoA-ligase gene in *E. coli* [9].

- **Precursor Feeding:** Providing the engineered strain with the required aromatic acid precursor (e.g., p-coumaric acid) in the culture medium for bioconversion into the desired AHL analog [9].
- **De Novo Synthesis:** For higher yields, a more advanced method involves engineering a tyrosine-overproducing *E. coli* strain to contain the entire biosynthetic pathway, enabling production of signals like p-coumaroyl-HSL directly from glucose, yielding up to 142.5 mg/L [9].

Research Applications and Implications

Understanding 3-oxo-C6-HSL and related molecules has significant applied research implications.

- **Targeting Virulence:** As quorum sensing controls virulence and biofilm formation in many pathogens, disrupting this signaling (quorum quenching) is a promising therapeutic strategy to combat infections without exerting the strong selective pressure of traditional antibiotics [7] [9].
- **Tool for Synthetic Biology:** Engineered AHL systems are used in synthetic biology to construct genetic circuits that enable population-level control of gene expression in microbial consortia [9].
- **Inter-Kingdom Signaling:** The discovery of phenylacetyl-HSL analogs, like p-coumaroyl-HSL derived from plant lignin monomers, suggests these signaling molecules may mediate ecological interactions between bacteria and their plant hosts [7] [9].

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